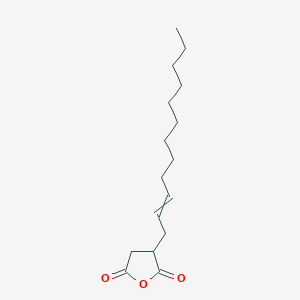

(2-Dodecen-1-yl)succinic anhydride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-dodec-2-enyloxolane-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h10-11,14H,2-9,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCICMIUKYEYEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCC1CC(=O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025217 | |

| Record name | (2-Dodecenyl)succinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-11-1, 26544-38-7 | |

| Record name | 3-(2-Dodecen-1-yl)dihydro-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Dodecenyl)succinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-3-(tetrapropenyl)furan-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Dodecen-1-yl)succinic anhydride CAS number 19780-11-1

CAS Number: 19780-11-1 Synonyms: Dodecenyl succinic anhydride (B1165640) (DDSA), n-Dodecenylsuccinic anhydride

This document provides a comprehensive technical overview of (2-Dodecen-1-yl)succinic anhydride (DDSA), a reactive chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the modification of biopolymers and the synthesis of novel functional materials.

Executive Summary

This compound is a versatile organic compound widely utilized as a modifying agent to impart hydrophobicity to various substrates. Structurally, it consists of a four-carbon succinic anhydride ring attached to a twelve-carbon dodecenyl chain. This bifunctional nature allows it to react with nucleophilic groups such as hydroxyls and amines—commonly found in proteins and polysaccharides—while introducing a long, hydrophobic alkyl tail. Its primary applications are in the esterification of natural polymers to create emulsifiers and stabilizers, and as a raw material for surfactants, resins, and plastics.[1][2] For the drug development sector, its relevance lies in the potential to modify biopolymers, enhancing their properties for formulation, delivery, or conjugation.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a combustible solid that is sensitive to moisture, reacting with water to form the corresponding dicarboxylic acid.[3][4]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₆O₃ | [5] |

| Molecular Weight | 266.38 g/mol | [5] |

| Appearance | Colorless to light yellow viscous liquid or solid | [3] |

| Melting Point | 41-43 °C | [3][5] |

| Boiling Point | 180-182 °C at 5 mmHg | [5] |

| Density | ~1.002 g/cm³ at 25 °C | [4] |

| Vapor Pressure | <1 mmHg at 20 °C | [5] |

| Flash Point | 178 °C (352.4 °F) - closed cup | [5] |

| Water Solubility | May decompose | [3] |

| Stability | Stable, but moisture-sensitive. Combustible. | [3][6] |

Synthesis and Manufacturing

The industrial synthesis of this compound, like other alkenyl succinic anhydrides (ASAs), is typically achieved through a thermal 'ene' reaction. This process involves the reaction of maleic anhydride with an internal olefin, in this case, dodecene. The reaction is generally conducted at elevated temperatures without a catalyst, although inhibitors like hydroquinone (B1673460) may be used to prevent polymerization of maleic anhydride.

Caption: General workflow for the synthesis of DDSA via the ene reaction.

Mechanism of Action and Chemical Reactivity

This compound does not have a "mechanism of action" in a pharmacological sense, as it is not known to interact with specific biological pathways. Instead, its utility stems from its chemical reactivity as an acylating agent. The anhydride ring is susceptible to nucleophilic attack by hydroxyl (-OH) and amino (-NH₂) groups present on biopolymers like polysaccharides and proteins. This reaction opens the anhydride ring and forms a stable ester or amide bond, respectively, covalently attaching the dodecenylsuccinyl group to the substrate. This modification dramatically increases the hydrophobicity of the biopolymer.

Caption: Chemical reactivity of DDSA with nucleophilic groups on biopolymers.

Applications in Research and Development

The primary application of DDSA is the chemical modification of natural polymers to alter their physical properties, particularly to increase hydrophobicity and introduce amphiphilic characteristics.

-

Polysaccharide Modification: DDSA is used to modify starches, cellulose, inulin, and various plant gums.[3][7] The resulting dodecenyl succinylated polysaccharides are effective emulsifiers and stabilizers, finding use in food, cosmetics, and pharmaceutical formulations.

-

Protein Modification: The reaction of DDSA with amino groups on proteins (N-terminal and lysine side chains) converts basic groups into acidic ones, altering the protein's net charge and increasing its hydrophobicity.[2][8] This can be used to study protein structure, improve solubility in non-aqueous environments, or prepare protein-based biomaterials.

-

Polymer Synthesis: As a functional comonomer, DDSA can be incorporated into polyesters, such as Poly(butylene adipate-co-terephthalate) (PBAT), to enhance properties like surface hydrophobicity and water vapor barrier performance for packaging applications.[8]

-

Surfactant Synthesis: The compound serves as a precursor for producing biosurfactants.[1][9]

Experimental Protocols

Protocol: Modification of Starch with DDSA

This protocol is based on established methods for the esterification of starch in an aqueous slurry. The reaction introduces hydrophobic dodecenyl succinate (B1194679) groups onto the glucose units of the starch polymer.

Materials:

-

Native starch (e.g., corn, kudzu)

-

This compound (DDSA)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 3% w/v)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Ethanol (B145695) (95%)

-

Distilled water

Procedure:

-

Slurry Preparation: Prepare a 30% (w/w) aqueous slurry of the native starch in a reaction vessel equipped with a stirrer and pH meter.

-

pH Adjustment: While stirring, adjust the pH of the slurry to 8.5–9.0 by the dropwise addition of 3% NaOH solution.

-

DDSA Addition: Add DDSA to the slurry at a concentration of 10% (w/w) relative to the dry weight of the starch. The DDSA should be added slowly while maintaining vigorous stirring to ensure dispersion.

-

Reaction: Maintain the reaction temperature at 40 °C (313 K) and the pH between 8.5 and 9.0 for the desired reaction time (e.g., 2-4 hours). Continuously add NaOH solution as needed to neutralize the acid formed during the reaction and maintain the pH.

-

Neutralization and Washing: After the reaction period, stop the reaction by adjusting the pH to 6.5-7.0 with 0.1 M HCl.

-

Product Isolation: Filter the modified starch and wash it three to four times with 95% ethanol to remove unreacted DDSA and any byproducts.

-

Drying: Dry the final product in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization: The degree of substitution (DS) and reaction efficiency can be determined using methods such as FTIR, ¹H NMR, and titration.[3][10]

Protocol: General Succinylation of Proteins

This protocol describes a general method for modifying protein amino groups with succinic anhydride (a close analog, as specific DDSA protocols are proprietary). The principle of N-acylation is identical.

Materials:

-

Purified protein solution in an amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.5)

-

This compound (DDSA)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Dialysis tubing or gel filtration column for purification

Procedure:

-

Reagent Preparation: Immediately before use, prepare a concentrated stock solution of DDSA in anhydrous DMSO (e.g., 1-5 M) to minimize hydrolysis.

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in a buffer at pH 7.5-8.5. The amino groups must be deprotonated to be reactive.

-

Reaction: While gently stirring the protein solution at 4 °C or room temperature, add small aliquots of the DDSA/DMSO stock solution. The molar excess of DDSA over the total number of amino groups (N-termini and lysines) will determine the extent of modification and should be optimized (e.g., 20- to 100-fold molar excess).

-

pH Monitoring: Monitor the pH during the addition, as the reaction releases a proton. If necessary, add a small amount of base (e.g., 1 M NaOH) to maintain the desired pH.

-

Incubation: Allow the reaction to proceed for 1-2 hours at the chosen temperature.

-

Purification: Separate the succinylated protein from unreacted reagent and byproducts (dodecenylsuccinic acid) by extensive dialysis against a suitable buffer or by using a gel filtration column (e.g., Sephadex G-25).

-

Analysis: The extent of modification can be quantified using a ninhydrin (B49086) assay or by mass spectrometry.

Safety and Handling

This compound is classified as a hazardous substance.[10]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][11] It is toxic to aquatic life with long-lasting effects.[10][12]

-

Precautions: Avoid breathing dust/fumes.[11] Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[11][12] Wash skin thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place.[12] The container should be kept tightly closed as the material is moisture-sensitive.[11] Store away from incompatible materials such as strong oxidizing agents and water.[3]

-

Spills: For small spills, use absorbent paper. For large spills, contain the spillage and alert emergency responders. Avoid release to the environment.[4][10]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[11][12]

References

- 1. Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Production of Cyclic Anhydride-Modified Starches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 8. researchgate.net [researchgate.net]

- 9. fenyolab.org [fenyolab.org]

- 10. researchgate.net [researchgate.net]

- 11. Physicochemical properties of starch adhesives enhanced by esterification modification with dodecenyl succinic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

(2-Dodecen-1-yl)succinic anhydride molecular weight and formula

(2-Dodecen-1-yl)succinic anhydride (B1165640) is a chemical compound with diverse applications, primarily utilized in various industrial manufacturing processes. This guide provides an overview of its fundamental chemical properties for researchers, scientists, and drug development professionals.

Core Molecular Data

The fundamental quantitative data for (2-Dodecen-1-yl)succinic anhydride is summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value | Citations |

| Molecular Formula | C₁₆H₂₆O₃ | [1][2][3][4][5][6] |

| Molecular Weight | 266.38 g/mol | [2][3][4][5][6] |

| CAS Number | 19780-11-1 | [1][2][4][5][6] |

Physicochemical Properties

This compound is described as a solid with a melting point in the range of 41-43 °C and a boiling point of 180-182 °C at 5 mmHg.[5][7] It is moisture-sensitive and will react with water to form the corresponding dicarboxylic acid.[8] This reactivity is a key consideration in its handling, storage, and application.

Industrial and Research Applications

The general workflow for the industrial utilization of this compound often involves its reaction with other molecules to form larger polymers or functionalized surfaces. A simplified logical workflow is depicted below.

Caption: A simplified logical workflow for the industrial application of this compound.

Experimental Protocols

Detailed, publicly available experimental protocols for the use of this compound in specific biological signaling pathways or drug development are limited. Its primary documented use is as a chemical intermediate. The protocols for its use would be highly dependent on the specific reaction and desired product. For instance, in a polymerization reaction, the protocol would detail the reaction conditions such as temperature, pressure, catalyst, and the molar ratios of the reactants.

Safety and Handling

This compound is an irritant to the skin, eyes, and mucous membranes.[8] It is combustible and incompatible with water and strong oxidizing agents.[8] Proper personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this chemical.[8] It should be stored in a cool, dry place, protected from light and moisture.[4]

References

- 1. 2-Dodecen-1-yl(-)succinic anhydride [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. This compound - High Purity 95% at Attractive Prices, Supplier in Mumbai [nacchemical.com]

- 4. chemscene.com [chemscene.com]

- 5. 十二烯基丁二酸酐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 十二烯基丁二酸酐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 2-Dodecen-1-yl succinic anhydride | CAS#:19780-11-1 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Mechanism of Action of Dodecenyl Succinic Anhydride (DDSA) in Epoxy Curing

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dodecenyl succinic anhydride (B1165640) (DDSA) is a crucial curing agent for epoxy resins, widely utilized in applications demanding superior mechanical strength, excellent electrical insulation, and enhanced flexibility, such as in electrical potting and encapsulation.[1][2] This technical guide provides a comprehensive overview of the chemical mechanisms underpinning the DDSA-epoxy curing process. It details the fundamental reactions, the role of catalysts, and the influence of various parameters on the final properties of the cured thermoset. Furthermore, this document outlines the key experimental protocols for characterizing the curing kinetics and provides a compilation of relevant quantitative data to aid researchers in this field.

Core Mechanism of DDSA-Epoxy Curing

The curing of epoxy resins with anhydrides like DDSA is a complex process involving several simultaneous and consecutive reactions. Unlike amine curing agents, the reaction between an epoxy group and an anhydride does not proceed readily without the presence of an initiator or catalyst.[3] The curing process can be broadly categorized into an initiation step followed by propagation reactions, primarily esterification and etherification.

Initiation

The reaction is typically initiated by a species containing a hydroxyl group (-OH). This can be a small amount of water present in the system, hydroxyl impurities in the epoxy resin, or an intentionally added alcohol.[4] In the presence of a tertiary amine catalyst, which is common practice, the amine itself can initiate the reaction.

The initiation process involves the opening of the anhydride ring by the hydroxyl group, forming a monoester with a free carboxylic acid group.

Initiation Reaction: Anhydride + Hydroxyl Source → Monoester (with a carboxylic acid group)

When a tertiary amine is used as a catalyst, it reacts with the epoxy group to form a zwitterion. This zwitterion then reacts with the anhydride to generate a carboxylate anion, which is a key propagating species.[5]

Propagation

Once initiated, the curing process proceeds through two main competing reactions: esterification and etherification.

-

Esterification: The newly formed carboxylic acid group from the monoester reacts with an epoxy group. This reaction opens the epoxy ring and forms a hydroxyl-ester, regenerating a hydroxyl group that can then react with another anhydride molecule, thus propagating the chain reaction.[4][5] This alternating copolymerization of epoxy and anhydride groups is the dominant reaction pathway, leading to the formation of a polyester (B1180765) network.

-

Etherification (Homopolymerization): The hydroxyl groups present in the system (from the initiation step or the esterification reaction) can also directly react with epoxy groups, leading to the formation of ether linkages. This is known as epoxy homopolymerization and becomes more significant at higher temperatures or in formulations with an excess of epoxy resin.[5]

The presence of a catalyst, typically a tertiary amine like benzyldimethylamine (BDMA), significantly accelerates the curing process by promoting the formation of the more reactive carboxylate anion.[6] Accelerators can reduce the activation energy required for the reactions, allowing for curing at lower temperatures and shorter times.[6]

Key Experimental Protocols for Characterization

To investigate the curing mechanism and kinetics of DDSA-epoxy systems, several analytical techniques are employed.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermal properties and curing kinetics of epoxy resins. It measures the heat flow associated with the curing reaction as a function of temperature or time.[7]

Detailed Experimental Protocol for DSC Analysis:

-

Sample Preparation:

-

Accurately weigh the epoxy resin and DDSA in the desired stoichiometric ratio into a disposable mixing cup. A typical formulation might involve 100 parts by weight of epoxy resin (e.g., DGEBA-based) and a corresponding stoichiometric amount of DDSA (e.g., 80-150 phr).[8]

-

Add the desired concentration of accelerator (e.g., 1 phr of BDMA).

-

Thoroughly mix the components at room temperature until a homogeneous mixture is obtained.

-

Accurately weigh 5-10 mg of the uncured mixture into a standard aluminum DSC pan.

-

Seal the pan hermetically to prevent any mass loss during the experiment. An empty sealed pan is used as a reference.

-

-

Non-isothermal Scan (for determining total heat of reaction and activation energy):

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample from ambient temperature (e.g., 25°C) to a temperature where the curing is complete (e.g., 250°C) at several different constant heating rates (e.g., 5, 10, 15, and 20 °C/min).[5]

-

Maintain a constant inert atmosphere (e.g., nitrogen) with a purge rate of 50 mL/min.

-

Record the heat flow as a function of temperature.

-

-

Isothermal Scan (for determining reaction order and rate constants):

-

Equilibrate the DSC cell at the desired isothermal curing temperature (e.g., 120°C, 140°C).

-

Place the sample and reference pans in the pre-heated cell and start data acquisition immediately.

-

Hold the temperature constant for a sufficient time to achieve complete or near-complete curing.

-

Record the heat flow as a function of time.[9]

-

-

Data Analysis:

-

Total Heat of Reaction (ΔH_total): Integrate the area under the exothermic peak from the non-isothermal scan.

-

Degree of Cure (α): For any point in time or temperature, α is calculated as the ratio of the heat evolved up to that point (ΔH_t) to the total heat of reaction (α = ΔH_t / ΔH_total).

-

Activation Energy (Ea): Use model-free isoconversional methods like the Kissinger or Flynn-Wall-Ozawa methods, which relate the peak temperature or the temperature at a specific conversion to the heating rate.[3][5]

-

Reaction Model: Determine the reaction order and pre-exponential factor by fitting the experimental data to established kinetic models (e.g., n-th order, autocatalytic).[10]

-

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to monitor the chemical changes occurring during the curing process by tracking the disappearance of reactant functional groups and the appearance of product functional groups.[7]

Detailed Experimental Protocol for FTIR Analysis:

-

Sample Preparation:

-

Prepare the uncured DDSA-epoxy mixture as described for the DSC protocol.

-

Apply a thin film of the mixture onto a KBr pellet or between two NaCl plates for transmission measurements. For in-situ monitoring, an Attenuated Total Reflectance (ATR) setup is often used, where the sample is placed directly on the ATR crystal.[11]

-

-

Spectral Acquisition:

-

Place the sample in the FTIR spectrometer. If conducting a temperature-controlled experiment, use a heated cell or a heated ATR accessory.

-

Record the FTIR spectrum of the uncured sample at room temperature. This will serve as the t=0 reference.

-

For isothermal studies, heat the sample to the desired curing temperature and record spectra at regular time intervals until the curing is complete.

-

Spectra are typically collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.[12]

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the functional groups of interest:

-

To quantify the extent of reaction, monitor the decrease in the peak area or height of the epoxy or anhydride bands over time.

-

Normalize the intensity of the reacting group peaks against an internal reference peak that does not change during the reaction (e.g., a C-H stretching band from the aromatic rings of the epoxy resin, ~1608 cm⁻¹).[14]

-

The degree of conversion of the epoxy groups can be calculated using the formula: α = 1 - (A_t / A_0), where A_t is the normalized absorbance of the epoxy peak at time t, and A_0 is the initial normalized absorbance.

-

Rheological Analysis

Rheology is used to study the changes in the viscoelastic properties of the epoxy system during curing, particularly to determine the gel time.[8]

Detailed Experimental Protocol for Rheological Analysis:

-

Sample Preparation:

-

Prepare the uncured DDSA-epoxy mixture as described for the DSC protocol.

-

-

Measurement:

-

Use a rheometer equipped with a parallel plate or cone-and-plate geometry. Disposable plates are often used for thermosetting materials.

-

Equilibrate the geometry to the desired isothermal curing temperature.

-

Place a small amount of the freshly prepared mixture onto the lower plate and bring the upper plate down to the desired gap (e.g., 0.5-1 mm).[5]

-

Perform an oscillatory time sweep experiment at a constant frequency (e.g., 1 Hz) and a small strain within the linear viscoelastic region.[15]

-

Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.

-

-

Data Analysis:

-

Gel Time: The gel point is the transition from a liquid-like to a solid-like state. It can be identified as the time at which the storage modulus (G') and the loss modulus (G'') curves intersect (G' = G'').[15][16] At this point, the tan δ (G''/G') becomes equal to 1.

-

Viscosity Profile: The evolution of the complex viscosity provides information about the working life (pot life) of the resin system.

-

Quantitative Data

The following tables summarize key quantitative data for DDSA-epoxy and similar anhydride-cured epoxy systems.

Table 1: Kinetic Parameters for Anhydride-Cured Epoxy Systems

| Curing System | Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Order (n) | Reference |

| ELO/MNA | DSC (Isoconversional) | 66 - 69 | - | - | [3][17] |

| EAN/THPA | DSC (Isoconversional) | Varies with conversion | Varies with conversion | 1.34 (n), 0.34 (m) | |

| DGEBA/TETA | DSC (Isothermal) | - | - | m+n ≈ 2 | [5] |

| Generic Epoxy/Amine | Rheology | 63.6 | - | - | [15] |

| Epoxy/Anhydride | DSC (Kissinger) | 75.1 | - | - |

Note: ELO = Epoxidized Linseed Oil, MNA = Methyl Nadic Anhydride, EAN = Epoxy of 9,9′-bis(4-hydroxyphenyl)anthrone-10, THPA = Tetrahydrophthalic anhydride, DGEBA = Diglycidyl ether of bisphenol A, TETA = Triethylenetetramine. Data for DDSA systems are scarce in the literature; these values from similar anhydride systems provide a useful reference.

Table 2: Influence of Formulation and Curing Conditions on Properties

| Parameter | Condition | Value | Reference |

| Gel Time | Epoxy/Amine System, 50°C | ~1462 s | [15] |

| Epoxy/Amine System, 60°C | ~741 s | [15] | |

| Epoxy/Anhydride, increasing temperature | Decreases | ||

| Glass Transition Temp. (Tg) | DGEBA/DDSA (80 phr) | ~105°C | [8] |

| DGEBA/DDSA (140 phr) | ~135°C | [8] | |

| Room temp. cured epoxy | 40 - 50°C | [4] | |

| Post-cured epoxy | Can increase significantly | [4] | |

| Stoichiometry | Excess epoxy | Can increase Tg | [4] |

| Excess amine | Can decrease Tg |

Visualizations

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Isothermal Kinetics of Epoxyphosphazene Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Influence of the Epoxy/Acid Stoichiometry on the Cure Behavior and Mechanical Properties of Epoxy Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. tainstruments.com [tainstruments.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Influence of Stoichiometry and Cure Conditions on Surface and Interfacial Properties of Epoxy Resin Barrier Coatings - Durham e-Theses [etheses.dur.ac.uk]

- 15. uotechnology.edu.iq [uotechnology.edu.iq]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms [frontiersin.org]

Dodecenyl Succinic Anhydride: A Comprehensive Technical Review of Its Applications

For Researchers, Scientists, and Drug Development Professionals

Dodecenyl succinic anhydride (B1165640) (DDSA) is a versatile chemical intermediate, primarily recognized for its role as a curing agent for epoxy resins.[1][2] Its unique molecular structure, featuring a C12 hydrophobic chain, imparts desirable properties to a wide range of materials.[3][4] This technical guide provides an in-depth review of the primary applications of DDSA, presenting quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Epoxy Resin Curing Agent

DDSA is a widely used liquid anhydride hardener for epoxy resins, valued for the flexibility, toughness, and superior electrical and mechanical properties it imparts to the cured polymer.[1][2] It is particularly advantageous in applications requiring a long pot life and low moisture absorption.[5]

Quantitative Data: Mechanical and Electrical Properties

The concentration of DDSA significantly influences the mechanical properties of the cured epoxy resin. Optimal performance is typically achieved at specific mix ratios.

| Property | Test Conditions | Value | Reference |

| Tensile Strength | Varied DDSA concentration (phr) with Araldite GY-250 epoxy resin, cured at 120°C for 3 hours. | Maximum tensile strength at 75 phr DDSA. | [6] |

| Dielectric Constant | 100 parts EPON Resin 828, 138 parts DDSA, 1.46 parts BDMA, cured at 80°C for 4h and post-cured at 100°C for 24h. | 2.85 at 60 Hz | [7] |

phr: parts per hundred parts of resin BDMA: Benzyldimethylamine

Experimental Protocol: Preparation of a DDSA-Cured Epoxy Resin

This protocol describes the preparation and curing of an epoxy resin system using DDSA as the hardener.

Materials:

-

Epoxy Resin (e.g., Araldite GY-250 or EPON Resin 828)

-

Dodecenyl Succinic Anhydride (DDSA)

-

Accelerator (e.g., Tris(dimethylaminomethyl)phenol - HY 960 or Benzyldimethylamine - BDMA)

Procedure:

-

Preheat the epoxy resin to reduce its viscosity if necessary.

-

Accurately weigh the epoxy resin and the desired amount of DDSA (e.g., 75 phr for optimal tensile strength with Araldite GY-250) into a clean, dry mixing vessel.[6]

-

Thoroughly mix the resin and DDSA until a homogeneous mixture is obtained.

-

Add the accelerator (e.g., 1-2 phr of HY 960 or BDMA) to the mixture.[6][7]

-

Continue mixing until the accelerator is completely dispersed.

-

De-gas the mixture in a vacuum chamber to remove any entrapped air bubbles.

-

Pour the mixture into a pre-heated mold.

-

Cure the resin according to the recommended schedule (e.g., 120°C for 3 hours).[6]

-

Allow the cured resin to cool slowly to room temperature to minimize internal stresses.

Curing Mechanism of Epoxy Resin with DDSA

The curing process involves the reaction of the anhydride group of DDSA with the hydroxyl and epoxy groups of the epoxy resin, forming a cross-linked polymer network. An accelerator is typically required to initiate the reaction.

Caption: Curing mechanism of epoxy resin with DDSA.

Modification of Biopolymers

DDSA is utilized to chemically modify natural polymers like starch and chitosan (B1678972) to enhance their hydrophobicity. This modification opens up new applications in various industries, including food, pharmaceuticals, and cosmetics.[3][4]

Quantitative Data: DDSA-Modified Starch

The degree of substitution (DS) is a key parameter in determining the properties of the modified starch.

| Property | Reaction Conditions | Value | Reference |

| Degree of Substitution (DS) | Corn starch, DDSA/starch ratio 10% (wt/wt), pH 8.5-9.0, 313K. | 0.0256% | [8] |

| Reaction Efficiency | Corn starch, DDSA/starch ratio 10% (wt/wt), pH 8.5-9.0, 313K. | 42.7% | [8] |

| Contact Angle | DDSA-modified corn starch. | Up to 123° | [8] |

Experimental Protocol: Synthesis of DDSA-Modified Starch

This protocol outlines the base-catalyzed reaction for the modification of corn starch with DDSA in an aqueous slurry.[8]

Materials:

-

Corn Starch

-

Dodecenyl Succinic Anhydride (DDSA)

-

Sodium Hydroxide (NaOH) solution (for pH adjustment)

-

Distilled water

Procedure:

-

Prepare a starch slurry (e.g., 30% w/v) in distilled water.

-

Adjust the pH of the slurry to 8.5-9.0 using a NaOH solution.

-

Prepare a pre-emulsion of DDSA in water.

-

Slowly add the DDSA pre-emulsion to the starch slurry with constant stirring.

-

Maintain the reaction temperature at 313 K (40°C) and the pH at 8.5-9.0 for the desired reaction time.

-

After the reaction, neutralize the slurry with a dilute acid (e.g., HCl).

-

Wash the modified starch repeatedly with ethanol and then with distilled water to remove unreacted DDSA and salts.

-

Dry the modified starch in an oven at a controlled temperature.

Workflow for Starch Modification with DDSA

The process involves the esterification of the hydroxyl groups of starch with the anhydride group of DDSA.

References

- 1. DDSA Dodecenyl Succinic Anhydride (AGR1051) - Chemicals [estore.oxinst.com]

- 2. broadview-tech.com [broadview-tech.com]

- 3. daryatamin.com [daryatamin.com]

- 4. Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. broadview-tech.com [broadview-tech.com]

- 6. researchgate.net [researchgate.net]

- 7. tri-iso.com [tri-iso.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Dodecenyl Succinic Anhydride (DDSA) Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecenyl succinic anhydride (B1165640) (DDSA) is a versatile chemical intermediate widely utilized across various industrial and scientific sectors. It is an organic compound characterized by a C12 dodecenyl chain attached to a succinic anhydride ring. This structure imparts an amphiphilic nature to the molecule, with a hydrophobic dodecenyl tail and a reactive hydrophilic anhydride head. DDSA is commercially available primarily as a mixture of isomers, which can be broadly categorized into linear (n-DDSA) and branched (iso-DDSA) forms, depending on the structure of the dodecenyl group.

The isomeric form of DDSA significantly influences its physical and chemical properties, which in turn dictates its suitability for specific applications. In the pharmaceutical and drug development fields, DDSA is of particular interest as a modifying agent for biopolymers, such as chitosan (B1678972) and starch, to create hydrophobic drug delivery systems.[1][2] The introduction of the dodecenyl chain enhances the encapsulation of hydrophobic drugs and modulates the release profile of the therapeutic agent.

This technical guide provides a comprehensive overview of the physical and chemical properties of DDSA isomers, tailored for researchers, scientists, and drug development professionals. It includes a comparative analysis of the available data on different isomers, detailed experimental protocols for key characterization techniques, and a discussion of its application in drug delivery systems and the associated biological interactions.

Synthesis of DDSA Isomers

The synthesis of DDSA is typically achieved through an ene reaction between maleic anhydride and dodecene. The isomeric composition of the final product is dependent on the isomer of dodecene used as the starting material.

A general synthesis procedure involves the following steps:

-

Reactant Mixing: Dodecene and maleic anhydride are mixed in a reactor.

-

Initiation: A catalyst and an initiator are introduced to the mixture.

-

Reaction: The mixture is heated to a specific temperature and stirred for a designated period to facilitate the ene reaction.

-

Purification: The resulting DDSA is purified, typically through distillation under reduced pressure.

Figure 1. General Synthesis of DDSA Isomers

Physical and Chemical Properties of DDSA Isomers

Physical Properties

The physical properties of DDSA are crucial for its handling, processing, and application. Key physical properties are summarized in the table below.

| Property | Linear DDSA (n-DDSA) | Branched DDSA (iso-DDSA) | Technical Grade (Mixture) |

| Appearance | Yellow waxy solid at 20°C | Yellow transparent liquid | Light yellow liquid |

| Molecular Formula | C₁₆H₂₆O₃ | C₁₆H₂₆O₃ | C₁₆H₂₆O₃ |

| Molecular Weight | 266.38 g/mol | 266.38 g/mol | 266.38 g/mol |

| Density (g/mL at 25°C) | Not specified | ~1.03 | 1.005 |

| Boiling Point | Not specified | 150°C at 400 Pa | 150°C at 3 mmHg |

| Refractive Index (n20/D) | Not specified | Not specified | 1.479 |

| Viscosity (at 25°C) | Not specified | 233 cP | Not specified |

| Flash Point | Not specified | Not specified | 113°C (closed cup) |

Note: Data is compiled from various commercial sources and may represent typical values rather than exact specifications for pure isomers.

Chemical Properties

The chemical reactivity of DDSA is primarily dictated by the anhydride group, which is susceptible to nucleophilic attack. This reactivity is the basis for its use as a cross-linking agent and a modifying agent for biopolymers.

| Property | Description |

| Reactivity | The anhydride ring can undergo esterification with alcohols, amidation with amines, and ring-opening hydrolysis with water. These reactions are fundamental to its application in polymer chemistry and drug delivery. |

| Solubility | Generally soluble in organic solvents like acetone (B3395972) and toluene (B28343). Its solubility in aqueous solutions is limited, which is a key property exploited in the hydrophobic modification of hydrophilic polymers. |

| Acid Number (mg KOH/g) | A measure of the free carboxylic acid content, which can be formed by the hydrolysis of the anhydride ring. Typical values for n-DDSA are in the range of 405-425. |

| Stability | Stable under normal storage conditions. However, it is sensitive to moisture and can hydrolyze to the corresponding dicarboxylic acid. |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the physical and chemical properties of DDSA isomers.

Determination of Acid Number

Principle: The acid number is the mass of potassium hydroxide (B78521) (KOH) in milligrams that is required to neutralize one gram of the chemical substance. It is a measure of the free carboxylic acid groups present, which can be formed by the hydrolysis of the anhydride ring.

Apparatus:

-

Analytical balance

-

250 mL conical flask

-

Burette (50 mL)

-

Hot plate or water bath

-

Magnetic stirrer and stir bar

Reagents:

-

Toluene

-

Isopropyl alcohol

-

Deionized water

-

Potassium hydroxide (KOH) solution in isopropyl alcohol (0.1 M), standardized

-

Phenolphthalein (B1677637) indicator solution

Procedure:

-

Accurately weigh approximately 2.0 g of the DDSA sample into a 250 mL conical flask.

-

Add 50 mL of a neutralized solvent mixture (e.g., toluene and isopropyl alcohol in a 1:1 ratio with a small amount of water) to the flask.

-

Gently heat the mixture on a hot plate or in a water bath with stirring to completely dissolve the sample.

-

Add a few drops of phenolphthalein indicator to the solution.

-

Titrate the solution with the standardized 0.1 M KOH solution until a faint pink color persists for at least 30 seconds.

-

Record the volume of KOH solution used.

-

Perform a blank titration using the same volume of the solvent mixture without the DDSA sample.

Calculation: Acid Number (mg KOH/g) = ((V_sample - V_blank) * M_KOH * 56.1) / W_sample

Where:

-

V_sample = Volume of KOH solution used for the sample titration (mL)

-

V_blank = Volume of KOH solution used for the blank titration (mL)

-

M_KOH = Molarity of the KOH solution (mol/L)

-

56.1 = Molar mass of KOH ( g/mol )

-

W_sample = Weight of the DDSA sample (g)

Measurement of Viscosity

Principle: The viscosity of a fluid is its resistance to flow. For Newtonian fluids, viscosity can be determined using a capillary viscometer by measuring the time it takes for a known volume of the fluid to flow through a capillary of a known diameter under a known pressure.

Apparatus:

-

Capillary viscometer (e.g., Ostwald or Ubbelohde type)

-

Constant temperature water bath

-

Stopwatch

-

Pipette

Procedure:

-

Ensure the viscometer is clean and dry.

-

Equilibrate the constant temperature water bath to the desired temperature (e.g., 25°C).

-

Pipette a precise volume of the DDSA sample into the viscometer.

-

Place the viscometer in the constant temperature water bath and allow it to equilibrate for at least 15-20 minutes.

-

Using suction, draw the liquid up through the capillary tube to a point above the upper timing mark.

-

Release the suction and simultaneously start the stopwatch as the meniscus of the liquid passes the upper timing mark.

-

Stop the stopwatch as the meniscus passes the lower timing mark.

-

Repeat the measurement at least two more times to ensure reproducibility.

Calculation: Kinematic Viscosity (cSt) = C * t

Dynamic Viscosity (cP) = Kinematic Viscosity * Density

Where:

-

C = Viscometer constant (provided by the manufacturer or determined using a standard of known viscosity)

-

t = Average flow time (seconds)

-

Density = Density of DDSA at the measurement temperature (g/cm³)

Spectroscopic Characterization

4.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Procedure:

-

A small drop of the liquid DDSA sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

The plates are mounted in the sample holder of the FTIR spectrometer.

-

The infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

Expected Characteristic Peaks for DDSA:

-

C=O stretching (anhydride): Two distinct peaks around 1860 cm⁻¹ and 1780 cm⁻¹. The presence of these two peaks is characteristic of a cyclic anhydride.

-

C-H stretching (alkenyl): Peaks around 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): Peaks around 2850-2960 cm⁻¹.

-

C=C stretching: A peak around 1640-1680 cm⁻¹.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR and ¹³C NMR are commonly used.

Procedure:

-

A small amount of the DDSA sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

The NMR spectrum is acquired using an NMR spectrometer.

Expected ¹H NMR Signals for DDSA:

-

Alkenyl protons (-CH=CH-): Signals in the region of 5.0-6.0 ppm. The coupling patterns can help determine the stereochemistry (cis/trans) of the double bond.

-

Protons on the succinic anhydride ring: Signals typically in the range of 2.5-3.5 ppm.

-

Aliphatic protons of the dodecenyl chain (-CH₂-, -CH₃): A complex set of signals in the upfield region (0.8-2.5 ppm).

Expected ¹³C NMR Signals for DDSA:

-

Carbonyl carbons (C=O): Signals in the downfield region, typically around 170-180 ppm.

-

Alkenyl carbons (-C=C-): Signals in the region of 120-140 ppm.

-

Carbons of the succinic anhydride ring: Signals around 30-50 ppm.

-

Aliphatic carbons of the dodecenyl chain: Signals in the upfield region (10-40 ppm).

Differences in the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra can be used to distinguish between different isomers of DDSA.

Application in Drug Delivery and Biological Interactions

DDSA is a key excipient in the development of advanced drug delivery systems, particularly for hydrophobic drugs. Its primary role is to modify the properties of hydrophilic biopolymers like chitosan.

Figure 2. Workflow for DDSA-Modified Drug Delivery System

The modification of chitosan with DDSA introduces a hydrophobic 12-carbon chain into the polymer structure. This alteration significantly enhances the hydrophobicity of the chitosan, enabling it to form nanoparticles that can effectively encapsulate and stabilize hydrophobic drugs.[3]

Cellular Uptake and Interaction

While DDSA itself is not known to directly interact with specific cellular signaling pathways in a pharmacological manner, the DDSA-modified nanoparticles, as drug carriers, do interact with cells. The primary mechanism of cellular entry for such nanoparticles is endocytosis.[4][5][6][7][8] The exact endocytic pathway can vary depending on the specific cell type and the physicochemical properties of the nanoparticles (e.g., size, surface charge).

Figure 3. Cellular Uptake of DDSA-Modified Nanoparticles

The hydrophobic moieties introduced by DDSA can play a crucial role in the interaction of the nanoparticle with the cell membrane, potentially facilitating its internalization. Once inside the cell, the nanoparticle is typically enclosed within an endosome. The release of the encapsulated drug can be triggered by changes in the endosomal environment, such as a drop in pH. The released drug is then free to interact with its intracellular target, exerting its therapeutic effect.

It is important to note that the biological activity observed is that of the encapsulated drug, and the DDSA-modified carrier serves to improve its delivery and bioavailability. Further research is needed to determine if the DDSA component itself has any intrinsic biological activity or modulates any signaling pathways once the carrier is degraded.

Conclusion

Dodecenyl succinic anhydride is a valuable chemical entity with properties that are highly dependent on its isomeric structure. This guide has provided a comparative overview of the physical and chemical properties of linear and branched DDSA isomers, along with detailed experimental protocols for their characterization. The application of DDSA in modifying biopolymers for drug delivery has been highlighted, with a focus on the cellular uptake mechanisms of the resulting nanoparticles. While direct interactions of DDSA with specific cellular signaling pathways are not well-documented, its role in enabling the effective delivery of therapeutic agents to their intracellular targets is of significant interest to the drug development community. Future research focusing on the distinct properties of pure DDSA isomers and their potential biological interactions will further enhance the utility of this versatile molecule in pharmaceutical sciences.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cellular uptake pathway and drug release characteristics of drug-encapsulated glycol chitosan nanoparticles in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 7. Cellular uptake and transport characteristics of chitosan modified nanoparticles in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

Spectral Data Analysis of (2-Dodecen-1-yl)succinic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (2-Dodecen-1-yl)succinic anhydride (B1165640) (CAS No. 19780-11-1), a key intermediate in various industrial applications, including the manufacturing of plastics, resins, and as a raw material for pharmaceutical intermediates and surfactants.[1] This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

Core Spectral Data

The spectral data presented below has been compiled from various spectral databases and chemical suppliers. While comprehensive, minor variations in spectral characteristics can occur due to experimental conditions and the isomeric purity of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the expected ¹H and ¹³C NMR spectral data for (2-Dodecen-1-yl)succinic anhydride.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.5 - 5.3 | m | 2H | -CH=CH- |

| ~3.2 - 2.8 | m | 1H | -CH- (succinic anhydride ring) |

| ~2.7 - 2.4 | m | 2H | -CH₂- (succinic anhydride ring) |

| ~2.2 - 2.0 | m | 2H | -CH₂- (allylic) |

| ~1.4 - 1.2 | m | 14H | -(CH₂)₇- |

| ~0.9 | t | 3H | -CH₃ |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~174 | C=O (anhydride) |

| ~171 | C=O (anhydride) |

| ~130 | -CH= |

| ~128 | -CH= |

| ~40 | -CH- (succinic anhydride ring) |

| ~35 | -CH₂- (succinic anhydride ring) |

| ~32 | -CH₂- (allylic) |

| ~31.9 | -(CH₂)n- |

| ~29.6 | -(CH₂)n- |

| ~29.3 | -(CH₂)n- |

| ~29.2 | -(CH₂)n- |

| ~22.7 | -CH₂- |

| ~14.1 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the anhydride and alkenyl functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 | Strong | C-H stretch (alkane) |

| ~2855 | Strong | C-H stretch (alkane) |

| ~1860 | Strong | C=O stretch (anhydride, symmetric) |

| ~1780 | Strong | C=O stretch (anhydride, asymmetric) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1230 | Strong | C-O-C stretch (anhydride) |

| ~970 | Medium | =C-H bend (trans alkene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is presented below.

| m/z | Relative Intensity (%) | Assignment |

| 266 | ~5 | [M]⁺ (Molecular Ion) |

| 167 | ~15 | [M - C₇H₁₅]⁺ |

| 125 | ~20 | |

| 111 | ~35 | |

| 97 | ~60 | |

| 83 | ~75 | |

| 69 | ~95 | |

| 55 | 100 | Base Peak |

| 41 | ~85 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for organic compounds like this compound. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid/Solid: If the sample is a liquid or a low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance to generate the mass spectrum.

Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow for acquiring and interpreting the spectral data for this compound.

Caption: Workflow for spectral data acquisition and structural elucidation.

References

An In-Depth Technical Guide to the Hydrolysis of Dodecenyl Succinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of dodecenyl succinic anhydride (B1165640) (DDSA) to its corresponding dicarboxylic acid, dodecenyl succinic acid (DDA). Due to the limited availability of direct kinetic and procedural data for the hydrolysis of DDSA, this guide synthesizes information from analogous long-chain alkenyl succinic anhydrides (ASAs) and the fundamental principles of cyclic anhydride chemistry. It is intended to serve as a foundational resource for designing and conducting experiments involving this reaction.

Introduction

Dodecenyl succinic anhydride (DDSA) is a versatile chemical intermediate characterized by a C12 alkenyl chain attached to a succinic anhydride ring. This structure imparts amphiphilic properties, making it valuable in various applications, including as a curing agent for epoxy resins, a corrosion inhibitor, and a hydrophobizing agent for biopolymers in drug delivery systems.[1][2] The hydrolysis of the anhydride ring is a critical reaction, as it converts the reactive anhydride into a more stable dicarboxylic acid (DDA), altering the molecule's chemical properties and functionality. Understanding and controlling this hydrolysis is essential for applications where the stability of the anhydride or the formation of the diacid is a key factor.

Physicochemical Properties

A summary of the key physical and chemical properties of dodecenyl succinic anhydride and its hydrolysis product, dodecenyl succinic acid, is presented in Table 1. It is important to note that the solubility of both compounds in water is very low.

Table 1: Physicochemical Properties of Dodecenyl Succinic Anhydride (DDSA) and Dodecenyl Succinic Acid (DDA)

| Property | Dodecenyl Succinic Anhydride (DDSA) | Dodecenyl Succinic Acid (DDA) |

| CAS Number | 25377-73-5 / 26544-38-7 (mixture of isomers)[3] | 29658-97-7[4] |

| Molecular Formula | C₁₆H₂₆O₃[3] | C₁₆H₂₈O₄[4] |

| Molecular Weight | 266.38 g/mol [3] | 284.39 g/mol [4] |

| Appearance | Clear, light-yellow viscous liquid[5] | Brownish-red transparent liquid[6] |

| Boiling Point | 180-182 °C @ 5 mmHg[5] | 407.2 °C @ 760 mmHg[2] |

| Density | ~1.01 g/cm³ at 20 °C | ~1.03 g/cm³[2] |

| Solubility in Water | Generally considered insoluble; very slightly soluble with reaction.[7] | Very low; forms particles with hydrophobic surfaces.[4] |

| pH (50 g/L slurry) | 2-4 | Not available |

Reaction Mechanism and Kinetics

The hydrolysis of dodecenyl succinic anhydride proceeds via a nucleophilic acyl substitution mechanism. A water molecule acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of the dicarboxylic acid, DDA. This reaction is analogous to the hydrolysis of other cyclic anhydrides.[8]

Caption: General mechanism for the hydrolysis of DDSA.

Factors Influencing Reaction Rate

The rate of hydrolysis of ASAs, and by extension DDSA, is significantly influenced by several factors:

-

pH: The hydrolysis is catalyzed by both acid and base. However, the rate is substantially faster under alkaline conditions due to the higher concentration of the more nucleophilic hydroxide (B78521) ion (OH⁻).[9] Studies on other ASAs have shown that the hydrolysis rate increases with increasing pH.

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

-

Solubility and Emulsification: Due to the low water solubility of DDSA, the hydrolysis reaction often occurs at the interface of an oil-in-water emulsion. The stability and droplet size of the emulsion can, therefore, affect the overall reaction rate by influencing the available surface area for the reaction.[10]

Kinetic Data (Analogous Systems)

Table 2: Pseudo-First-Order Hydrolysis Rate Constants for Ethyl Oleate (B1233923) Succinic Anhydride (EOSA) in a 0.1% Aqueous Emulsion at Room Temperature

| pH | Rate Constant (k') (h⁻¹) |

| 7 | ~0.025 |

| 9 | ~0.1 |

| (Data extrapolated from a study on EOSA, which showed a four-fold increase in hydrolysis rate from pH 7 to pH 9)[11] |

Experimental Protocols

The following sections outline proposed experimental protocols for the hydrolysis of DDSA and the subsequent analysis. These are intended as a starting point and may require optimization based on specific experimental goals.

Proposed Protocol for Controlled Hydrolysis of DDSA

This protocol describes a laboratory-scale procedure for the hydrolysis of DDSA in a controlled aqueous environment.

Materials:

-

Dodecenyl succinic anhydride (DDSA)

-

Deionized water

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M) for pH adjustment

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M) for neutralization

-

Organic solvent for extraction (e.g., ethyl acetate (B1210297) or diethyl ether)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

Equipment:

-

Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer and heating mantle

-

pH meter

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Emulsification: In the reaction vessel, create an oil-in-water emulsion by vigorously stirring DDSA in deionized water. The concentration of DDSA will depend on the desired reaction conditions (e.g., 1-5% w/v). The use of a surfactant may be necessary to stabilize the emulsion, although this will add complexity to the work-up.

-

pH Adjustment: Adjust the pH of the emulsion to the desired level using the NaOH solution. For accelerated hydrolysis, a pH of 9-10 is recommended.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) with continuous stirring. Monitor the reaction progress over time using an appropriate analytical method (see Section 5.0).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with HCl to a pH of ~2 to ensure the DDA is in its protonated form.

-

Transfer the mixture to a separatory funnel and extract the DDA into an organic solvent (e.g., 3 x 50 mL of ethyl acetate for a 200 mL reaction volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the dodecenyl succinic acid product.

-

Caption: Proposed workflow for the hydrolysis of DDSA.

Analytical Methods for Monitoring and Characterization

Several analytical techniques are suitable for monitoring the progress of the hydrolysis reaction and for characterizing the final product.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool for monitoring the conversion of DDSA to DDA. The key spectral changes to observe are:

-

Disappearance of anhydride peaks: The characteristic symmetric and asymmetric C=O stretching vibrations of the cyclic anhydride group in DDSA appear at approximately 1860 cm⁻¹ and 1780 cm⁻¹.[12]

-

Appearance of carboxylic acid peaks: The hydrolysis product, DDA, will show a broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a C=O stretching vibration for the carboxylic acid at around 1710 cm⁻¹.[12]

By monitoring the relative intensities of these peaks over time, the extent of the reaction can be qualitatively and, with proper calibration, quantitatively determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structures of the starting material and the product. For ¹H NMR, the protons adjacent to the carbonyl groups in the succinic anhydride ring of DDSA will have a different chemical shift compared to the corresponding protons in the open-chain DDA. Similarly, the carbonyl carbons in ¹³C NMR will show a distinct shift upon hydrolysis.

Chromatography

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for separating and quantifying DDSA and DDA in a reaction mixture.

-

HPLC: Reversed-phase HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with an acid modifier like formic acid or phosphoric acid) can be used to separate the more nonpolar DDSA from the more polar DDA. Quantification can be achieved using a UV detector (if the compounds have a chromophore) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

-

GC-MS: For GC-MS analysis, derivatization of the carboxylic acid groups of DDA to more volatile esters (e.g., by reaction with diazomethane (B1218177) or a silylating agent like BSTFA) is typically required. The anhydride DDSA may be analyzed directly. This method provides excellent separation and definitive identification through mass spectral data.

Table 3: Summary of Analytical Techniques for DDSA Hydrolysis

| Technique | Information Provided | Sample Preparation |

| FTIR | Real-time monitoring of functional group conversion (anhydride to carboxylic acid).[12] | A small aliquot of the reaction mixture can be analyzed directly or after solvent evaporation. |

| NMR | Structural confirmation of starting material and product.[13] | Isolation and purification of the compounds, dissolved in a suitable deuterated solvent. |

| HPLC | Separation and quantification of DDSA and DDA in the reaction mixture. | Dilution of an aliquot of the reaction mixture in a suitable solvent. |

| GC-MS | Separation, quantification, and mass spectral identification of DDSA and derivatized DDA.[14] | Extraction and derivatization of the analyte. |

Applications in Drug Development

The hydrolysis of DDSA is a pertinent consideration in drug development for several reasons:

-

Prodrug Strategies: The reactive anhydride group of DDSA can be conjugated to a drug molecule containing a hydroxyl or amino group. The subsequent hydrolysis of the succinate (B1194679) ester or amide bond in vivo can lead to the controlled release of the active pharmaceutical ingredient.

-

Formulation Stability: When DDSA is used as an excipient, for instance, to enhance the hydrophobicity of a polymer carrier, its hydrolysis rate will dictate the stability and performance of the formulation over time.[15]

-

Biocompatibility: The hydrolysis product, DDA, may have a different toxicological profile than the parent anhydride. Therefore, understanding the conversion is crucial for assessing the biocompatibility of DDSA-containing materials.

Conclusion

The hydrolysis of dodecenyl succinic anhydride to dodecenyl succinic acid is a fundamental reaction that significantly alters the properties of the molecule. While direct and detailed kinetic data for this specific transformation are sparse, by drawing parallels with other long-chain alkenyl succinic anhydrides and applying established principles of organic chemistry, a robust framework for understanding and controlling this reaction can be established. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to investigate and utilize this reaction in their respective fields. Further research to establish precise kinetic parameters and solubility data for DDSA would be a valuable contribution to the scientific literature.

References

- 1. T746 Dodecyl succinic acid [hjd-chem.com]

- 2. Cas 29658-97-7,dodecenylsuccinic acid | lookchem [lookchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Dodecenylsuccinic acid | 29658-97-7 | FD146427 | Biosynth [biosynth.com]

- 5. Dodecenylsuccinic anhydride | C16H26O3 | CID 6433892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dodecyl Succinic Acid|China|CAS 29658-97-7|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]

- 7. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. imisrise.tappi.org [imisrise.tappi.org]

- 11. researchgate.net [researchgate.net]

- 12. newspulpaper.com [newspulpaper.com]

- 13. researchgate.net [researchgate.net]

- 14. sfr.ca [sfr.ca]

- 15. Cyclic anhydride ring opening reactions: theory and application - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Utilizing Dodecenyl Succinic Anhydride (DDSA) as an Epoxy Resin Hardener in Biological Sample Preparation for Electron Microscopy

Introduction

Dodecenyl Succinic Anhydride (B1165640) (DDSA) is a widely utilized epoxy curing agent, particularly valued in the preparation of biological samples for transmission electron microscopy (TEM).[1][2][3] As a liquid anhydride hardener, DDSA offers several advantageous properties, including low viscosity, which facilitates infiltration into tissues, and the ability to impart flexibility and toughness to the final epoxy block.[4] This protocol provides detailed application notes for researchers, scientists, and drug development professionals on the use of DDSA as a hardener for epoxy resins, with a specific focus on the Araldite 502 and Epon 812 resin systems commonly employed in biological sample embedding. The procedures outlined cover tissue fixation, dehydration, infiltration, embedding, and polymerization.

Materials and Equipment

Reagents

-

Epoxy Resin (Araldite 502 or Epon 812)

-

Dodecenyl Succinic Anhydride (DDSA)

-

Nadic Methyl Anhydride (NMA) (optional, for adjusting hardness)

-

Accelerator (DMP-30 or BDMA)

-

Fixatives (e.g., glutaraldehyde, osmium tetroxide)

-

Dehydration Solvents (e.g., ethanol (B145695), acetone)

-

Transitional Solvent (e.g., propylene (B89431) oxide)[4][5]

-

0.1 M Phosphate Buffer (PB), pH 7.4

Equipment

-

Fume hood

-

Disposable beakers and mixing sticks

-

Top-loading balance

-

Specimen rotator

-

Embedding capsules or molds

-

Oven (60-65°C)

-

Microtome (for sectioning)

-

Personal Protective Equipment (gloves, safety glasses, lab coat)

Health and Safety Precautions

DDSA and other components of epoxy resin systems are potential skin and eye irritants and may cause contact dermatitis.[6] All handling of these chemicals should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment, including gloves and safety glasses. Unused resins should be polymerized before disposal to render them non-hazardous.

Experimental Protocols

Tissue Preparation

Proper fixation and dehydration are critical for successful embedding. The following is a general guideline; specific timings may need to be optimized based on the tissue type and size.

4.1.1. Fixation: Tissues are typically fixed with an aldehyde (e.g., glutaraldehyde) followed by osmium tetroxide to preserve ultrastructure.[4][5][7]

4.1.2. Dehydration: A graded series of ethanol or acetone (B3395972) is used to remove water from the tissue. A typical dehydration schedule is as follows:

Epoxy Resin Mixture Preparation

It is highly recommended to prepare the embedding medium fresh.[4][5] If stored, the resin and anhydride mixture (without the accelerator) can be kept for up to six months at 4°C.[4][5] Prior to mixing, the resin and anhydride should be warmed to 60°C to reduce their viscosity.[4][5][8]

Table 1: Formulation for Araldite 502 with DDSA Hardener

| Component | Volume (for a small batch) | Weight (for a small batch) |

| Araldite 502 | 20 ml | 10.0 g |

| DDSA | 22 ml | 7.8 g |

| DMP-30 (Accelerator) | 0.63-0.84 ml | 0.27 g |

| or BDMA (Accelerator) | 1.0-1.2 ml | 0.45 g |

Note: Slight variations in the amount of accelerator can significantly affect the color and brittleness of the final block. BDMA is often recommended for better penetration and stability.[4][5][7]

Table 2: Formulation for Eponate Resin with DDSA Hardener

| Component | Volume Ratio |

| Eponate Resin | 1 volume |

| DDSA | 2 volumes |

| DMP-30 (Accelerator) | 0.6 ml per 30 ml of resin mixture |

Source:[6]

Mixing Procedure:

-

In a disposable beaker under a fume hood, combine the epoxy resin and DDSA.

-

Mix gently with a spatula for 2-5 minutes until the solution is clear.[6]

-

Add the accelerator (DMP-30 or BDMA) to the mixture.

-

Continue to mix gently until the solution is clear.[6] The solution may darken as the reaction begins.

Infiltration

The gradual introduction of the resin into the tissue is crucial for complete embedding.

-

Drain most of the propylene oxide from the tissue, leaving a small amount to prevent drying.[4][5]

-

Replace the solvent with a 1:1 solution of propylene oxide and the complete embedding medium. Allow it to stand for at least 1 hour at room temperature, preferably on a specimen rotator.[4][5]

-

Remove the 1:1 mixture and replace it with 100% embedding medium. Leave for 6-12 hours at room temperature on a rotator.[4][5]

Embedding and Curing

-

Transfer each tissue sample to a dry embedding capsule or mold.[4][5]

-

Fill the capsule or mold with fresh, 100% embedding medium.[4][5]

-

Cure the embedded samples in an oven at 60°C overnight. For some tissues, a longer curing time of 24-48 hours may improve sectioning properties.[4][5]

-

Allow the blocks to cool to room temperature before trimming and sectioning.

Visualization of the Curing Process and Experimental Workflow

The following diagrams illustrate the chemical relationship in the epoxy curing process and the experimental workflow for biological sample embedding.

Conclusion

The use of DDSA as a hardener for epoxy resins is a well-established and reliable method for preparing biological samples for electron microscopy. By following the detailed protocols and paying close attention to the formulation and curing conditions, researchers can achieve high-quality, well-preserved specimens suitable for ultrastructural analysis. The flexibility to adjust the hardness of the final block by incorporating other anhydrides like NMA provides an additional layer of customization for various tissue types.

References

- 1. researchgate.net [researchgate.net]

- 2. ドデセニルコハク酸無水物 suitable for microscopy | Sigma-Aldrich [sigmaaldrich.com]

- 3. Embedding in Resin | Electron Microscopy [electron-microscopy.hms.harvard.edu]

- 4. emsdiasum.com [emsdiasum.com]

- 5. Araldite 502 [scienceservices.eu]

- 6. bwjoneslab.com [bwjoneslab.com]

- 7. 2spi.com [2spi.com]

- 8. emsdiasum.com [emsdiasum.com]

Synthesis of Functionalized Polymers Using 2-Dodecen-1-yl Succinic Anhydride (DDSA): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized polymers using 2-dodecen-1-yl succinic anhydride (B1165640) (DDSA). DDSA is a versatile reagent used to introduce hydrophobic dodecenyl chains onto various polymer backbones, thereby modifying their physicochemical properties for a range of applications, including in the pharmaceutical and biomedical fields. The introduction of this lipophilic moiety can enhance properties such as hydrophobicity, water vapor barrier, and interaction with biological membranes, making DDSA-functionalized polymers promising candidates for drug delivery systems.

Applications in Research and Drug Development

The modification of polymers with DDSA offers several advantages for scientific research and drug development. The long alkyl chain of DDSA can significantly increase the hydrophobicity of naturally hydrophilic polymers like polysaccharides and proteins, as well as synthetic polymers. This modification is instrumental in:

-